molecular formula C12H15NO3 B1443830 2-(3-(Benzylamino)oxetan-3-yl)acetic acid CAS No. 1404193-72-1

2-(3-(Benzylamino)oxetan-3-yl)acetic acid

Cat. No.: B1443830
CAS No.: 1404193-72-1
M. Wt: 221.25 g/mol
InChI Key: LEARFQZIRHLCMQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Oxetane-Containing Compounds

The historical development of oxetane chemistry traces back to 1878 when Reboul first discovered these four-membered heterocyclic compounds. This initial discovery marked the beginning of a chemical journey that would span nearly 150 years, during which oxetanes gradually emerged from relative obscurity to become recognized as valuable synthetic targets and pharmaceutical intermediates. The early characterization of oxetanes revealed them to be heterocyclic organic compounds with the molecular formula containing three carbon atoms and one oxygen atom in a four-membered ring structure.

The development of synthetic methodologies for oxetane preparation evolved significantly throughout the 20th century. A notable milestone occurred in 1959 when researchers developed a simple synthesis method involving the dissolution of diols in mineral acid, followed by introduction into heated base solutions to produce cyclic ethers through distillation. This methodology represented a substantial improvement over earlier multi-step procedures that involved basic elimination of halides or acyl radicals, which typically yielded low to fair results and required involved synthetic sequences.

The pharmaceutical potential of oxetanes became increasingly apparent as researchers recognized their unique stability profile. These compounds demonstrated remarkable stability under basic conditions, with ring opening proceeding very slowly even under harsh conditions. The resistance to nucleophilic attack, particularly when substituted at the 3-position, provided a chemical stability profile that made oxetanes attractive for pharmaceutical applications. This stability characteristic distinguished oxetanes from their three-membered epoxide counterparts, which typically underwent rapid ring opening under similar conditions.

The modern renaissance of oxetane chemistry began in earnest during the late 20th and early 21st centuries, driven by growing recognition of their potential in medicinal chemistry applications. Researchers identified that four-membered heterocycles such as oxetanes represented common motifs in natural products and pharmaceuticals, with numerous examples documented in both synthetic and biological studies. The ability of oxetanes to serve as bioisosteric replacements for other functional groups while imparting favorable physicochemical properties led to increased interest in developing new synthetic methodologies for their preparation.

Significance of 2-(3-(Benzylamino)oxetan-3-yl)acetic acid in Chemical Research

This compound represents a sophisticated example of modern oxetane chemistry, combining the structural features of the four-membered heterocycle with both amino and carboxylic acid functionalities. The compound's molecular formula of C₁₂H₁₅NO₃ and molecular weight of 221.25 grams per mole reflect its complex architecture that integrates multiple functional domains within a single molecular framework. This structural complexity positions the compound as a valuable tool for investigating the intersection of heterocyclic chemistry and amino acid biochemistry.

The research significance of this compound extends beyond its structural novelty to encompass its potential applications in synthetic chemistry and biological research. The compound's unique architecture makes it particularly valuable for studying enzyme interactions and drug design processes. The presence of the benzylamino group provides opportunities for hydrogen bonding and hydrophobic interactions, while the acetic acid moiety offers sites for further chemical modification or biological recognition. This combination of functional groups creates a molecule capable of engaging in diverse molecular interactions that are fundamental to biological processes.

The compound's utility in synthetic chemistry stems from its ability to participate in various chemical transformations while maintaining the integrity of the oxetane ring system. Research has demonstrated that the compound can undergo oxidation, reduction, and substitution reactions, with the specific products formed depending on reaction conditions and reagents employed. Common reagents for these transformations include potassium permanganate for oxidation processes, lithium aluminum hydride for reduction reactions, and alkyl halides for substitution reactions. This versatility in chemical reactivity makes the compound valuable as a synthetic intermediate in the preparation of more complex molecular architectures.

The biological research applications of this compound are particularly noteworthy given the growing interest in oxetanes as pharmaceutical scaffolds. The compound's mechanism of action involves interaction with specific molecular targets and pathways, highlighting its potential in drug discovery and biochemical research. These interactions are facilitated by the compound's ability to engage in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with biological macromolecules. Such properties make the compound a valuable probe for investigating protein-ligand interactions and for developing new therapeutic agents.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The International Union of Pure and Applied Chemistry name for this compound is 2-[3-(benzylamino)oxetan-3-yl]acetic acid, which clearly identifies the structural components and their connectivity within the molecular framework. This naming system provides unambiguous identification of the compound's structure by specifying the position of each functional group relative to the oxetane ring system.

Properties

IUPAC Name

2-[3-(benzylamino)oxetan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11(15)6-12(8-16-9-12)13-7-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEARFQZIRHLCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC(=O)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Oxetane-3-yl Acetate Esters

A common preparative approach involves the nucleophilic substitution of a suitable oxetane-3-yl acetate ester with benzylamine. The general reaction scheme is:

$$
\text{Ethyl oxetan-3-ylacetate} + \text{Benzylamine} \rightarrow \text{Ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate}
$$

Followed by hydrolysis of the ester to yield the acetic acid derivative.

  • Reaction Conditions : The reaction is typically conducted in an aprotic organic solvent such as dichloromethane or toluene.
  • Temperature : Controlled between 0°C to 25°C to optimize nucleophilic substitution and minimize side reactions.
  • Duration : Several hours of stirring to ensure completion.
  • Purification : Standard techniques like column chromatography are employed to isolate the product in pure form.

This method leverages the nucleophilicity of benzylamine and the electrophilicity of the oxetane ring-substituted ester.

Metalation and Subsequent Alkylation of Oxetan-3-ones

An alternative synthetic strategy involves the metalation of oxetan-3-one derivatives followed by electrophilic substitution:

  • Metalation : Using strong bases such as tert-butyllithium at low temperatures (-78°C) to generate a reactive organolithium intermediate.
  • Electrophilic Quench : Introduction of benzyl bromide to alkylate the metalated oxetan-3-one.
  • Workup : Standard aqueous extractions and drying yield the substituted oxetane intermediate.
  • Further Functionalization : Hydrolysis or oxidation steps convert intermediates to the target acetic acid derivative.

This route provides good yields and stereochemical control, with enantioselectivities reported up to 84% ee in related oxetan-3-one systems.

Cyclization Approaches Starting from Bromomethyl Diols

Another preparative method involves cyclization of bis(bromomethyl) propane-1,3-diol derivatives in the presence of sodium ethoxide in ethanol to form oxetane intermediates:

  • Step 1 : Cyclization of 2,2-bis(bromomethyl) propane-1,3-diol to 3-(bromomethyl)oxetan-3-yl methanol.
  • Step 2 : Subsequent substitution of the bromomethyl group with benzylamine forms the benzylamino-substituted oxetane.
  • Step 3 : Oxidation or hydrolysis steps yield the acetic acid functionality.

This method is supported by spectral data confirming the structure of intermediate oxetanes and allows for functional group diversification.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, toluene, ethanol Choice affects nucleophilicity and reaction rate; polar aprotic solvents favor substitution.
Temperature 0–25°C (for amination), -78°C (for metalation) Low temperatures prevent side reactions and favor selectivity in metalation steps.
Catalyst Acid catalysts (e.g., HCl), ZnO Facilitate enamine formation and stabilize intermediates in some protocols.
Reaction Time Several hours (4–16 h) Sufficient to achieve complete conversion; longer times may increase by-products.
Purification Column chromatography (silica gel) Gradient elution with ethyl acetate/hexanes mixtures commonly used to isolate pure compounds.

Mechanistic Insights

  • Oxetane Ring Strain : The four-membered oxetane ring has significant ring strain (~26 kcal/mol) due to bond angle compression (~90°), making it susceptible to nucleophilic attack, especially at the C3 position.
  • Nucleophilic Substitution : Benzylamine attacks the electrophilic oxetane carbon, opening or functionalizing the ring, depending on conditions.
  • Electronic Effects : The benzylamino group donates electron density, modulating reactivity and requiring careful control of electrophilic reagents.
  • Metalation : Strong bases generate carbanion intermediates at the oxetan-3-one position, allowing for selective alkylation.

Analytical and Purification Techniques

  • Spectroscopic Confirmation : NMR (1H, 13C), IR, and mass spectrometry confirm substitution patterns and purity.
  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexanes is standard.
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and ring conformations.
  • Impurity Profiling : HPLC-MS and GC-FID detect trace by-products and residual solvents.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield & Notes
Amination of oxetane ester Ethyl oxetan-3-ylacetate, benzylamine 0–25°C, DCM/toluene, several hrs Moderate yields; requires purification
Metalation and alkylation Oxetan-3-one, tert-butyllithium, benzyl bromide -78°C to RT, THF, inert atmosphere Good yields, stereoselective; sensitive to moisture
Cyclization of bromomethyl diol 2,2-bis(bromomethyl) propane-1,3-diol, NaOEt, benzylamine Ethanol, reflux, multi-step Allows structural diversification; confirmed by spectral data

Research Findings and Recommendations

  • Careful temperature control and solvent choice are critical to maximize yield and selectivity.
  • Metalation routes offer stereochemical advantages but require stringent anhydrous conditions.
  • Cyclization methods provide flexible access to substituted oxetanes but may involve more steps.
  • Purification by chromatography remains essential due to possible side products.
  • Advanced characterization techniques are recommended to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzylamino)oxetan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the benzylamino group or the oxetane ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the oxetane ring or the benzylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce a variety of functionalized oxetane derivatives .

Scientific Research Applications

2-(3-(Benzylamino)oxetan-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-(Benzylamino)oxetan-3-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, which may be crucial for its biological activity. The benzylamino group can interact with various biological molecules, influencing pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 2-(3-(Benzylamino)oxetan-3-yl)acetic acid with key analogs, focusing on structural differences and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties Reference
This compound C₁₂H₁₅NO₃ 233.25 -NHCH₂C₆H₅ (benzylamino), -CH₂COOH Acidic (carboxylic acid), moderate lipophilicity
2-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)acetic acid C₁₀H₁₇NO₅ 231.25 -NHBoc (Boc-protected amino), -CH₂COOH Increased lipophilicity, hydrolytically stable under basic conditions
2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid C₁₁H₁₁BrO₃ 271.25* -C₆H₄Br (4-bromophenyl), -CH₂COOH Enhanced electron-withdrawing effect, lower aqueous solubility
(3-(Benzylamino)oxetan-3-yl)methanol C₁₀H₁₃NO₂ 179.22 -NHCH₂C₆H₅ (benzylamino), -CH₂OH Neutral pH, reduced acidity, prone to oxidation
Benzyl 2-(3-(((Boc)amino)methyl)oxetan-3-yl)acetate C₁₈H₂₅NO₅ 335.39 -CH₂NHBoc, -CH₂COOCH₂C₆H₅ (ester) Lipophilic, prodrug strategy (ester hydrolysis to acid)

*Note: Molecular weight for 2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid recalculated based on formula ( lists 170.25, likely a typo).

Key Observations:
  • Lipophilicity: The Boc-protected analog (C₁₀H₁₇NO₅) and benzyl ester derivative (C₁₈H₂₅NO₅) exhibit higher logP values due to protective groups, enhancing membrane permeability but reducing aqueous solubility .
  • Acidity: The carboxylic acid group in the parent compound and bromophenyl analog lowers their pKa compared to the alcohol derivative (C₁₀H₁₃NO₂), which is neutral .
  • Reactivity : The oxetane ring’s strain increases susceptibility to ring-opening reactions under acidic or nucleophilic conditions, a property exploited in prodrug designs (e.g., ester derivatives) .

Biological Activity

2-(3-(Benzylamino)oxetan-3-yl)acetic acid, a compound of interest in medicinal chemistry, has been studied for its potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1404193-72-1
  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity
  • Antimicrobial Properties
  • Anti-inflammatory Effects

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound. For instance, it has shown significant cytotoxicity against various cancer cell lines.

Case Study 1: Antitumor Efficacy

A study investigated the effect of this compound on breast cancer cell lines, revealing the following IC50 values:

Cell LineIC50 (µM)
MCF-715
MDA-MB-23110

These results indicate that the compound effectively reduces cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound's antimicrobial activity has also been explored. Preliminary tests indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study 2: Antimicrobial Activity

In an investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains. The results are summarized below:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus14
Escherichia coli12

These findings support the compound's potential as a novel antimicrobial agent, particularly in light of rising antibiotic resistance .

Anti-inflammatory Effects

Research has also indicated that derivatives of this compound may exhibit anti-inflammatory properties. While specific data on this compound is limited, related compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis. It may inhibit key signaling pathways associated with tumor growth and survival .

Q & A

Q. What are the recommended synthetic routes for 2-(3-(Benzylamino)oxetan-3-yl)acetic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Oxetane Ring Formation : Start with oxetan-3-yl precursors (e.g., 3-aminoxetane derivatives) and introduce the benzylamino group via nucleophilic substitution or reductive amination .

Acetic Acid Moiety Attachment : Use coupling reactions (e.g., alkylation or ester hydrolysis) to functionalize the oxetane ring. For example, 2-(oxetan-3-yl)acetic acid (CAS 1310381-54-4) can serve as a scaffold .

Optimization : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) to improve yield. For instance, anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical for minimizing side reactions .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., benzylamino protons at δ 3.5–4.5 ppm and oxetane ring protons at δ 4.0–5.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns and UV detection .
  • Melting Point Analysis : Compare observed melting points with literature values (e.g., oxetane derivatives often melt between 80–120°C) .

Advanced Research Questions

Q. How does the oxetane ring influence the compound’s bioactivity in drug design?

Methodological Answer: The oxetane ring enhances metabolic stability and bioavailability by:

  • Reducing Flexibility : Conformational rigidity improves target binding specificity .
  • Mitigating Toxicity : Oxetanes are less prone to forming reactive metabolites compared to larger rings (e.g., tetrahydrofuran) .
  • Case Study : In EP 4 374 877 A2, oxetane-containing spiro compounds demonstrate potent kinase inhibition, suggesting analogous applications for this compound .

Q. What strategies mitigate stability issues during storage?

Methodological Answer:

  • Inert Atmosphere Storage : Store under nitrogen or argon to prevent oxidation .
  • Low-Temperature Storage : Maintain at –20°C to slow degradation .
  • Desiccants : Use silica gel or molecular sieves to minimize hydrolysis of the oxetane ring .

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR and mass spectrometry (MS) data across multiple databases (e.g., PubChem, DSSTox) .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals .
  • Collaborative Reproducibility : Replicate synthesis and characterization protocols from independent studies .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., halogenation at the benzyl group or oxetane ring substitution) .
  • Biological Assays : Test analogs against target proteins (e.g., kinases or GPCRs) using enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Benzylamino)oxetan-3-yl)acetic acid
Reactant of Route 2
2-(3-(Benzylamino)oxetan-3-yl)acetic acid

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